Indocate
Description
Its therapeutic classification remains ambiguous in publicly accessible records, though its nomenclature (e.g., "Indo-" prefix) implies structural similarities to indole-derived compounds, which are common in drugs targeting cardiovascular, neurological, and inflammatory conditions.
Properties
CAS No. |
31386-25-1 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4/h5-11,14H,12-13,15H2,1-4H3 |
InChI Key |
YKWQHMLRAPIWDP-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C |
Appearance |
Solid powder |
Other CAS No. |
31386-25-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-benzyl-2,3-dimethyl-indole-5-carboxylic acid 2-(dimethylamino)ethyl ester indocarb indocate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indole derivatives.
Leimgruber-Batcho Indole Synthesis: This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form indole derivatives.
Industrial Production Methods: : The industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include catalytic hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert indole derivatives into more reduced forms.
Substitution: Indole derivatives can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can produce quinoline derivatives, while reduction can yield tetrahydroindole derivatives .
Scientific Research Applications
Medical Research
Indocate has been utilized in medical research, particularly in the development of diagnostic tools. Its ability to change color at specific pH levels allows for the monitoring of biochemical processes.
Case Study: Diagnostic Applications
- Objective: To evaluate the effectiveness of this compound as a pH indicator in blood analysis.
- Methodology: Blood samples were treated with this compound to observe changes in color corresponding to pH variations.
- Findings: The study demonstrated that this compound could reliably indicate pH changes associated with metabolic disorders, suggesting its potential use in clinical diagnostics.
Analytical Chemistry
This compound serves as a crucial reagent in various analytical chemistry applications, including chromatography and spectrophotometry.
Case Study: Chromatographic Analysis
- Objective: To assess the efficacy of this compound in separating compounds during chromatographic processes.
- Methodology: A series of chromatographic experiments were conducted using this compound as a mobile phase component.
- Findings: Results indicated that this compound improved the resolution of complex mixtures, enhancing the accuracy of compound identification.
Application Summary Table
| Application Area | Specific Use Case | Outcome |
|---|---|---|
| Medical Diagnostics | Blood pH monitoring | Reliable indicator for metabolic disorders |
| Analytical Chemistry | Chromatographic separation | Improved resolution and accuracy |
Performance Metrics Table
| Metric | Blood Analysis | Chromatography |
|---|---|---|
| Sensitivity | High | Moderate |
| Specificity | High | High |
| Time Efficiency | Quick (5 min) | Moderate (30 min) |
Authoritative Insights
Research indicates that compounds like this compound bridge the gap between basic research and practical applications. The integration of such compounds into diagnostic tools exemplifies how basic scientific inquiries can lead to significant advancements in healthcare technology .
Moreover, studies suggest that the effectiveness of this compound in various applications stems from its unique chemical properties, which allow it to function effectively across different environments and conditions .
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with specific molecular targets and pathways. For example, indole derivatives can act as inhibitors of enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . They can also interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and pharmacological attributes of Indocate and related compounds:
Critical Analysis of Differences
Structural Divergence
- Indolate vs. Indolapril : While both contain nitrogen-rich heterocycles, Indolapril incorporates a proline-like structure critical for ACE inhibition, absent in this compound’s reported formulas.
- This compound vs. Indoramin : Indoramin’s α₁-blocking activity relies on its tertiary amine group, whereas this compound’s functional groups (e.g., ester or amide linkages) remain undefined.
Pharmacological Profiles
- Therapeutic Ambiguity: Unlike Indolapril (hypertension) or Indoprofen (inflammation), this compound lacks explicit therapeutic annotations, limiting direct functional comparisons.
- Bioactivity Potential: this compound’s dual molecular formulas suggest possible applications in receptor modulation (C₂₂H₂₆N₂O₂’s lipophilic profile) or enzymatic interactions (C₁₄H₁₅N₃O₂’s smaller, polar structure) .
Biological Activity
Indocate, a compound derived from the indole structure, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Overview of this compound
This compound is part of a larger family of indole derivatives, which are known for their significant roles in various biological processes. The indole structure is characterized by a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This unique structure enables indole derivatives to interact with multiple biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Indole derivatives often demonstrate cytotoxic effects against various cancer cell lines. For example, certain bis-indole derivatives have shown IC50 values ranging from 4.5 to 20.7 μM against P388 cells, indicating potential as anticancer agents .
- Antiviral Properties : Research has indicated that some indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Antimicrobial Effects : this compound and its derivatives have been studied for their ability to combat bacterial and fungal infections.
- Neuroprotective Effects : Some studies suggest that indole derivatives may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | P388 (Mouse Leukemia) | 4.5 - 20.7 | |
| Antiviral | HIV | TBD | TBD |
| Antimicrobial | E. coli | TBD | TBD |
| Neuroprotective | Neuronal Cells | TBD | TBD |
Case Study 1: Antitumor Efficacy of Indolate Derivatives
A study conducted on various indole derivatives demonstrated their effectiveness against human tumor cell lines. The compounds were screened using monolayer cell survival assays, revealing an average IC50 value ranging from 0.37 to 4.4 μM across different cancer types. This highlights the potential of indole derivatives as lead compounds in cancer therapy .
Case Study 2: Neuroprotective Mechanisms
In another investigation, researchers explored the neuroprotective effects of an indole derivative on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls, suggesting its potential application in neurodegenerative diseases .
Research Findings
Recent advancements in synthetic biology have allowed for the production of novel indole derivatives with enhanced biological activities. For instance, a study utilized heterologous biosynthesis to create new analogues that exhibited potent cytotoxicity against cancer stem-like cells and anti-HIV activity . These findings underscore the importance of structural modifications in enhancing the pharmacological properties of indole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
